2-(3-Amino-1h-pyrazol-1-yl)-N-butylpropanamide
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Overview
Description
2-(3-Amino-1h-pyrazol-1-yl)-N-butylpropanamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1h-pyrazol-1-yl)-N-butylpropanamide typically involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method involves the reaction of 3-hydrazinopyridine dihydrochloride with 3-ethoxyacrylonitrile, followed by the conversion of the amino group to the desired functional group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-1h-pyrazol-1-yl)-N-butylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and substituted pyrazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(3-Amino-1h-pyrazol-1-yl)-N-butylpropanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 2-(3-Amino-1h-pyrazol-1-yl)-N-butylpropanamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Amino-1H-pyrazol-1-yl)acetic acid
- 3-(3-Amino-pyrazol-1-yl)-propan-1-ol
- 2-(3-Amino-1H-pyrazol-1-yl)ethanol
Uniqueness
2-(3-Amino-1h-pyrazol-1-yl)-N-butylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its butylpropanamide moiety provides additional hydrophobic interactions, enhancing its binding affinity to certain molecular targets compared to similar compounds .
Properties
Molecular Formula |
C10H18N4O |
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Molecular Weight |
210.28 g/mol |
IUPAC Name |
2-(3-aminopyrazol-1-yl)-N-butylpropanamide |
InChI |
InChI=1S/C10H18N4O/c1-3-4-6-12-10(15)8(2)14-7-5-9(11)13-14/h5,7-8H,3-4,6H2,1-2H3,(H2,11,13)(H,12,15) |
InChI Key |
QBWMREQADUHUTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C(C)N1C=CC(=N1)N |
Origin of Product |
United States |
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